molecular formula C14H8N6 B15176821 3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine CAS No. 121845-68-9

3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine

Cat. No.: B15176821
CAS No.: 121845-68-9
M. Wt: 260.25 g/mol
InChI Key: TYZZOUDXSBGMDE-UHFFFAOYSA-N
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Description

3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that features a unique fusion of quinoxaline and pyrido[3,4-e][1,2,4]triazine rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine typically involves the condensation of quinoxaline derivatives with pyrido[3,4-e][1,2,4]triazine precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction might involve heating the reactants in the presence of a catalyst such as palladium on carbon (Pd/C) or using microwave-assisted synthesis to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The reaction conditions are carefully controlled to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially or fully reduced derivatives. Substitution reactions can lead to a variety of functionalized quinoxaline-pyrido[3,4-e][1,2,4]triazine compounds .

Scientific Research Applications

3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine stands out due to its unique fusion of quinoxaline and pyrido[3,4-e][1,2,4]triazine rings, which imparts distinct electronic and steric properties. These features contribute to its diverse range of applications and its potential as a versatile scaffold in drug design and materials science .

Properties

CAS No.

121845-68-9

Molecular Formula

C14H8N6

Molecular Weight

260.25 g/mol

IUPAC Name

3-quinoxalin-2-ylpyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C14H8N6/c1-2-4-10-9(3-1)16-8-13(17-10)14-18-12-7-15-6-5-11(12)19-20-14/h1-8H

InChI Key

TYZZOUDXSBGMDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=C(C=CN=C4)N=N3

Origin of Product

United States

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